molecular formula C19H25N3OS B7820620 N-(4-butoxyphenyl)-N'-[4-(dimethylamino)phenyl]carbamimidothioic acid

N-(4-butoxyphenyl)-N'-[4-(dimethylamino)phenyl]carbamimidothioic acid

Cat. No.: B7820620
M. Wt: 343.5 g/mol
InChI Key: JYCBKPOKWDDOOV-UHFFFAOYSA-N
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Description

The compound with the identifier “N-(4-butoxyphenyl)-N'-[4-(dimethylamino)phenyl]carbamimidothioic acid” is known as copper(2+) bis(quinolin-8-olate). It is a coordination complex where copper is coordinated to two quinolin-8-olate ligands. This compound is notable for its applications in various fields, including organic synthesis, metal ion detection, and as a fluorescent probe.

Preparation Methods

Synthetic Routes and Reaction Conditions

Copper(2+) bis(quinolin-8-olate) can be synthesized through the reaction of copper(II) salts with quinolin-8-ol in an appropriate solvent. The reaction typically involves the following steps:

  • Dissolving copper(II) sulfate or copper(II) chloride in water or ethanol.
  • Adding quinolin-8-ol to the solution.
  • Stirring the mixture at room temperature or slightly elevated temperatures.
  • Filtering and washing the precipitate to obtain the pure compound.

Industrial Production Methods

Industrial production of copper(2+) bis(quinolin-8-olate) follows similar synthetic routes but on a larger scale. The process involves:

  • Using large reactors to mix copper(II) salts and quinolin-8-ol.
  • Controlling the reaction conditions such as temperature, pH, and solvent concentration to optimize yield.
  • Employing filtration and purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Copper(2+) bis(quinolin-8-olate) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form copper(III) complexes.

    Reduction: It can be reduced to copper(I) complexes.

    Substitution: The quinolin-8-olate ligands can be substituted with other ligands in the presence of suitable reagents.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or hydrazine.

    Substitution: Ligands such as phosphines or amines in the presence of a base.

Major Products Formed

    Oxidation: Copper(III) complexes.

    Reduction: Copper(I) complexes.

    Substitution: New coordination complexes with different ligands.

Scientific Research Applications

Copper(2+) bis(quinolin-8-olate) has numerous applications in scientific research:

    Chemistry: Used as a catalyst in organic synthesis reactions.

    Biology: Functions as a fluorescent probe for detecting biological molecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Employed in metal ion detection and as a reagent in various industrial processes.

Mechanism of Action

The mechanism by which copper(2+) bis(quinolin-8-olate) exerts its effects involves its ability to coordinate with metal ions and organic molecules. The compound’s molecular targets include metal ions and specific biological molecules. The pathways involved in its action include:

    Coordination Chemistry: Formation of stable complexes with metal ions.

    Fluorescence: Interaction with biological molecules leading to fluorescence emission.

Comparison with Similar Compounds

Copper(2+) bis(quinolin-8-olate) can be compared with other similar compounds such as:

    Copper(2+) bis(2-pyridylmethylamine): Similar coordination properties but different ligands.

    Copper(2+) bis(1,10-phenanthroline): Another coordination complex with distinct ligands.

Uniqueness

Copper(2+) bis(quinolin-8-olate) is unique due to its specific ligands, which confer distinct fluorescence properties and coordination chemistry. This makes it particularly useful in applications requiring fluorescence detection and metal ion coordination.

Properties

IUPAC Name

N-(4-butoxyphenyl)-N'-[4-(dimethylamino)phenyl]carbamimidothioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3OS/c1-4-5-14-23-18-12-8-16(9-13-18)21-19(24)20-15-6-10-17(11-7-15)22(2)3/h6-13H,4-5,14H2,1-3H3,(H2,20,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYCBKPOKWDDOOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)NC(=NC2=CC=C(C=C2)N(C)C)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCOC1=CC=C(C=C1)NC(=NC2=CC=C(C=C2)N(C)C)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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